molecular formula C19H10F7N3O2S B4577438 2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide

2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide

Cat. No. B4577438
M. Wt: 477.4 g/mol
InChI Key: RYYQSCDTRHKHHU-UHFFFAOYSA-N
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Description

The synthesis and study of acetamide derivatives, including those with pyrimidinyl and phenyl groups, have been a subject of interest due to their diverse chemical properties and potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. These compounds often exhibit unique physical and chemical properties owing to the presence of halogenated aryl groups and heterocyclic components.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting from basic aromatic or heterocyclic precursors. For instance, Dhakhda et al. (2021) detailed the synthesis of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides through the reaction of 4-phenyl-6-p-tolylpyrimidine-2-thiol with 2-chloro-N-substituted phenylacetamide, indicating a method that could be adapted for the synthesis of the compound (Dhakhda, Bhatt, & Bhatt, 2021).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized using X-ray crystallography, NMR, and IR spectroscopy, providing detailed insights into the arrangement of atoms and the geometry of the molecule. Boechat et al. (2011) reported on the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlighting the ‘V’ shape of the molecules and various intermolecular interactions, which could be relevant to understanding the structural aspects of the compound in focus (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).

Scientific Research Applications

Fluorinated Compounds in Medicinal Chemistry

Fluorinated compounds, such as those containing difluoromethoxy and pentafluorophenyl groups, are crucial in medicinal chemistry due to their ability to improve the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals. For instance, fluorine's introduction to certain positions in a molecule can enhance its ability to cross biological barriers, such as the blood-brain barrier, making it valuable in designing central nervous system (CNS) drugs.

Pyrimidine Derivatives as Therapeutic Agents

Pyrimidine, a heterocyclic aromatic organic compound, forms the backbone of several important biomolecules, including thiamine, uracil, cytosine, and thymine. Derivatives of pyrimidine have been extensively explored for their therapeutic potentials, such as antiviral, antimicrobial, anti-inflammatory, and anticancer activities. The structural modification of the pyrimidine ring, as seen in the mentioned compound, is a common strategy to discover new drugs with enhanced efficacy and reduced toxicity.

Fluorine-18 Labeled Compounds in PET Imaging

Fluorine-18 is a radioactive isotope widely used in positron emission tomography (PET) imaging. Compounds labeled with fluorine-18, such as [18F]DPA-714, have applications in imaging the translocator protein (18 kDa) with PET, providing insights into neuroinflammation and neurological disorders (Dollé et al., 2008). This application highlights the importance of fluorinated compounds in diagnostic imaging and their potential in researching various diseases.

Antioxidant Activity of Pyrimidine Derivatives

Compounds containing pyrimidine rings have been synthesized and evaluated for their antioxidant activity. For example, the synthesis and characterization of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides have shown good antioxidant properties (Dhakhda et al., 2021). This suggests that modifying the pyrimidine ring with different substituents can lead to compounds with potential therapeutic applications.

properties

IUPAC Name

2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanyl-N-(2,3,4,5,6-pentafluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F7N3O2S/c20-12-13(21)15(23)17(16(24)14(12)22)29-11(30)7-32-19-27-6-5-10(28-19)8-1-3-9(4-2-8)31-18(25)26/h1-6,18H,7H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYQSCDTRHKHHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=C(C(=C(C(=C3F)F)F)F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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